N-Octadecenoyl-(cis-9)-D-erythro-sphingosine
N-Octadecenoyl-(cis-9)-D-erythro-sphingosine
Cer(D18:1/18:1(9Z)), also known as C18:1 cer or N-(oleoyl)-ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:1(9Z)) is considered to be a ceramide lipid molecule. Cer(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:1(9Z)) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:1(9Z)) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, cytoplasm, and membrane (predicted from logP). Cer(D18:1/18:1(9Z)) can be biosynthesized from oleic acid. Cer(D18:1/18:1(9Z)) has been linked to the inborn metabolic disorders including fabry disease.
N-oleoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as oleoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
N-oleoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as oleoyl. It has a role as a mouse metabolite. It derives from an oleic acid.
Brand Name:
Vulcanchem
CAS No.:
5966-28-9
VCID:
VC0164339
InChI:
InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1
SMILES:
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O
Molecular Formula:
C36H69NO3
Molecular Weight:
563.9 g/mol
N-Octadecenoyl-(cis-9)-D-erythro-sphingosine
CAS No.: 5966-28-9
Reference Standards
VCID: VC0164339
Molecular Formula: C36H69NO3
Molecular Weight: 563.9 g/mol
CAS No. | 5966-28-9 |
---|---|
Product Name | N-Octadecenoyl-(cis-9)-D-erythro-sphingosine |
Molecular Formula | C36H69NO3 |
Molecular Weight | 563.9 g/mol |
IUPAC Name | (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide |
Standard InChI | InChI=1S/C36H69NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,29,31,34-35,38-39H,3-16,19-28,30,32-33H2,1-2H3,(H,37,40)/b18-17-,31-29+/t34-,35+/m0/s1 |
Standard InChIKey | OBFSLMQLPNKVRW-RHPAUOISSA-N |
Isomeric SMILES | CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |
SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Canonical SMILES | CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCC=CCCCCCCCC)O |
Appearance | Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Physical Description | Solid |
Description | Cer(D18:1/18:1(9Z)), also known as C18:1 cer or N-(oleoyl)-ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:1(9Z)) is considered to be a ceramide lipid molecule. Cer(D18:1/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:1(9Z)) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:1(9Z)) can be found anywhere throughout the human cell, such as in intracellular membrane, myelin sheath, cytoplasm, and membrane (predicted from logP). Cer(D18:1/18:1(9Z)) can be biosynthesized from oleic acid. Cer(D18:1/18:1(9Z)) has been linked to the inborn metabolic disorders including fabry disease. N-oleoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as oleoyl. It has a role as a mouse metabolite. It derives from an oleic acid. |
Solubility | Insoluble |
Synonyms | N-C18:1-D-erythro-Ceramide; N-Oleoyl-D-erythro-sphingosine |
Reference | 1. G. Wang et al. “Regulation of neural progenitor cell motility by ceramide and potential implications for mouse brain development” Journal ofNeurochemistry, Vol. 106(2) pp. 718-733, 20082. J. M. Hauser, B. M. Buehrer, and R. M. Bell “Role of ceramide in mitogenesis induced by exogenous sphingoid bases.” Journal of Biological ChemistryVol. 269 pp. 6803, 19943. N. S. Radin, “Killing tumours by ceramide-induced apoptosis: a critique of available drugs” Biochemical Journal, Vol. 371 pp. 243-256, 20034. N. S. Radin, “Designing anticancer drugs via the achilles heel: ceramide, allylic ketones, and mitochondria” Bioorganic and Medicinal Chemistry, Vol.11(10) pp. 2123-2142, 2003 |
PubChem Compound | 5283563 |
Last Modified | Nov 11 2021 |
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